![molecular formula C8H13N3OS B2825762 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 2198912-39-7](/img/structure/B2825762.png)
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
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Overview
Description
The compound seems to be a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol . Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of therapeutic activities .
Molecular Structure Analysis
The molecular structure of a thiadiazole derivative can be complex, often involving various functional groups attached to the thiadiazole ring . The exact structure of your compound would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. They are known to react with amines, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid at room temperature . Its molecular weight is 116.14 .Scientific Research Applications
- Antitubercular Agents : Researchers have explored derivatives of 2-amino-5-methyl-1,3,4-thiadiazole for their potential as antitubercular drugs . These compounds exhibit promising activity against Mycobacterium tuberculosis.
- Cytotoxic Activities : Substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones, synthesized using this compound, have demonstrated good cytotoxic effects . These findings highlight its relevance in cancer research.
- Compound D-2, derived from 2-amino-5-methyl-1,3,4-thiadiazole, exhibits moderate antibacterial action against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains . This suggests its potential as an antimicrobial agent.
- Thiazole Derivatives : N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and studied for their dyeing performance . These compounds could find applications in textile industry processes.
- 5-Methyl-1,3,4-thiadiazol-2-ol serves as a valuable heterocyclic building block in organic synthesis . Researchers use it to construct more complex molecules with diverse functionalities.
Medicinal Chemistry and Drug Development
Antibacterial Properties
Materials Science and Dyeing Performance
Heterocyclic Building Blocks
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMITGVROTGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol |
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